1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one
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Overview
Description
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one is a chemical compound with the molecular formula C13H16N2OS and a molecular weight of 248.34 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzodiazole ring fused with a butanone moiety .
Preparation Methods
The synthesis of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring is synthesized through a cyclization reaction involving ortho-phenylenediamine and a suitable carbonyl compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Butanone Moiety: The final step involves the attachment of the butanone moiety through an alkylation reaction.
Chemical Reactions Analysis
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one has several scientific research applications:
Proteomics Research: It is used as a reagent in proteomics to study protein structures and functions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It is used in various biological assays to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function .
Comparison with Similar Compounds
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)butan-1-one can be compared with other benzodiazole derivatives, such as:
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-2-yl)butan-1-one: Similar structure but with the sulfanyl group at a different position.
1-(1-ethyl-2-sulfanyl-1H-1,3-benzodiazol-5-yl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-ethyl-2-sulfanylidene-3H-benzimidazol-5-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-3-5-12(16)9-6-7-11-10(8-9)14-13(17)15(11)4-2/h6-8H,3-5H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTOBSBSIXYXOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)N(C(=S)N2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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